1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide (4-(trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide) has been reported to be prepared in one step from α,α,α−2,3,5,6-heptafluoro-p-xylene.

Brand Name: Vulcanchem
CAS No.: 76437-40-6
VCID: VC1618546
InChI: InChI=1S/C8H2BrF7/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2
SMILES: C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br
Molecular Formula: C8H2BrF7
Molecular Weight: 310.99 g/mol

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

CAS No.: 76437-40-6

Cat. No.: VC1618546

Molecular Formula: C8H2BrF7

Molecular Weight: 310.99 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene - 76437-40-6

Specification

CAS No. 76437-40-6
Molecular Formula C8H2BrF7
Molecular Weight 310.99 g/mol
IUPAC Name 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H2BrF7/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2
Standard InChI Key WKPYRDRWTNJBQI-UHFFFAOYSA-N
SMILES C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br
Canonical SMILES C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br

Introduction

Chemical Structure and Properties

Structural Features and Identification

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene features a benzene ring with four fluorine atoms at positions 2, 3, 5, and 6, a trifluoromethyl group at position 4, and a bromomethyl group at position 1. This highly substituted structure contributes to its unique chemical behavior and applications. The compound is typically identified using the following parameters:

Identifier TypeValue
CAS Registry Number76437-40-6
Molecular FormulaC₈H₂BrF₇
Molecular Weight310.99 g/mol
IUPAC Name1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Synonyms2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide, 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide

Physicochemical Properties

The physical and chemical properties of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene are essential for understanding its behavior in various applications. Based on available data, the compound exhibits the following properties:

PropertyValue
Physical State (20°C)Liquid
AppearanceColorless to almost colorless clear liquid
Recommended StorageInert atmosphere, 2-8°C
Typical Purity>98%
Flash PointSimilar to related compounds (approximately 60-65°C)

The presence of multiple electronegative fluorine atoms creates an electron-deficient aromatic ring, significantly influencing the compound's reactivity. The trifluoromethyl group further enhances the electron-withdrawing effect, while the bromomethyl group serves as a reactive site for nucleophilic substitution reactions .

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene typically involves selective bromination of appropriate fluorinated precursors. According to the literature, one established method involves direct preparation from α,α,α,2,3,5,6-heptafluoro-p-xylene . This synthetic route represents an efficient approach to obtaining the target compound with high purity.

Optimized Reaction Conditions

For successful synthesis of this compound, several key considerations are important:

  • The use of inert solvents during the bromination step helps minimize side reactions

  • Controlled reaction temperatures are crucial for selective bromination of the methyl group

  • Purification techniques such as distillation or column chromatography are typically employed to achieve high purity

The reaction conditions are carefully optimized to ensure high yield and selectivity, while maintaining the structural integrity of the fluorinated aromatic system.

Applications and Uses

Analytical Chemistry Applications

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene has found significant utility in analytical chemistry, particularly in derivatization reactions. The compound may be employed as an alternative to pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .

This application leverages the compound's electron-withdrawing properties, which enhance sensitivity in electron capture detection methods. The presence of the reactive bromomethyl group enables efficient derivatization of analytes containing nucleophilic functional groups such as carboxylic acids, phenols, and thiols.

Biological and Biochemical Applications

In biochemical research, 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene serves as a valuable derivatization reagent for the characterization and quantitation of DNA and hemoglobin adducts . This application is particularly important in toxicology and carcinogenesis studies, where the detection and quantification of biomolecular adducts provide crucial information about exposure to toxic compounds and potential mechanisms of disease.

Synthetic Building Block

The compound's unique structure makes it valuable as a building block in organic synthesis. Its reactivity pattern allows for:

  • Selective coupling reactions to introduce the fluorinated benzyl moiety into complex molecules

  • Formation of ethers, thioethers, and amines through nucleophilic substitution of the bromomethyl group

  • Participation in transition metal-catalyzed cross-coupling reactions

These reactions have potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where fluorinated components are desired for their unique properties.

Safety AspectRecommended Precautions
Personal ProtectionChemical-resistant gloves, safety goggles, face shield, lab coat
StorageKeep in tightly closed containers in a cool, dry place; store under inert atmosphere at 2-8°C
HandlingUse in well-ventilated areas; avoid contact with skin, eyes, and clothing; avoid breathing vapors
Emergency ResponseIn case of skin contact, immediately wash with plenty of water; for eye contact, rinse cautiously with water for several minutes and seek medical attention
DisposalDispose of contents/container according to local/regional/national regulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator